molecular formula C10H10O4 B3281450 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid CAS No. 73490-39-8

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid

Cat. No.: B3281450
CAS No.: 73490-39-8
M. Wt: 194.18 g/mol
InChI Key: PDDKFNWQAKHTBC-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is involved in several biochemical reactions, primarily due to its antioxidant activity. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity to neutralize free radicals. Additionally, it binds to proteins and other biomolecules, stabilizing them and preventing oxidative damage. This interaction is crucial in protecting cells from oxidative stress and maintaining cellular homeostasis .

Cellular Effects

This compound exerts various effects on different cell types. It influences cell signaling pathways, particularly those involved in oxidative stress response and inflammation. By modulating gene expression, it enhances the production of antioxidant enzymes and reduces the expression of pro-inflammatory cytokines. This compound also affects cellular metabolism by improving mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, this compound acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to biomolecules. It binds to specific sites on enzymes, either inhibiting or activating them, depending on the context. For instance, it inhibits the activity of enzymes involved in the production of reactive oxygen species while activating those responsible for antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that it maintains its antioxidant properties over extended periods, although its efficacy may decrease slightly due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause adverse effects such as gastrointestinal discomfort and potential toxicity. The threshold for these effects varies depending on the species and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, which are crucial for its biosynthesis. Additionally, it affects metabolic flux by modulating the levels of various metabolites, contributing to its overall antioxidant capacity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in areas with high oxidative stress, such as the mitochondria and the endoplasmic reticulum. This localization enhances its ability to protect these organelles from oxidative damage and maintain cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria and the endoplasmic reticulum. It is directed to these compartments through specific targeting signals and post-translational modifications. This localization is essential for its activity, as it allows the compound to effectively neutralize free radicals and prevent oxidative damage in these critical cellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid can be synthesized through various methods. One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid, followed by decarboxylation[4][4]. Another method includes the reaction of cinnamaldehyde with methanol, followed by oxidation .

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources such as rice bran, wheat bran, and oats . The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound.

Comparison with Similar Compounds

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is similar to other hydroxycinnamic acids such as caffeic acid, p-coumaric acid, and sinapic acid. it is unique due to its specific substitution pattern on the aromatic ring, which influences its antioxidant and biological activities.

List of Similar Compounds

  • Caffeic acid
  • p-Coumaric acid
  • Sinapic acid
  • Chlorogenic acid

Properties

IUPAC Name

(E)-3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDKFNWQAKHTBC-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid
Reactant of Route 6
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.